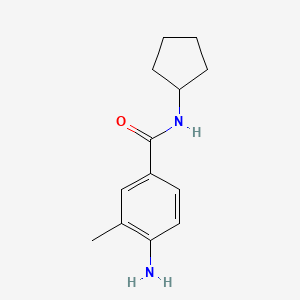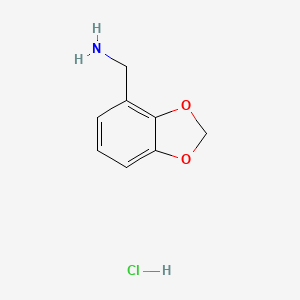
1,3-Benzodioxol-4-ylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-Benzodioxol-4-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 182634-34-0 . It has a molecular weight of 151.16 and its linear formula is C8H9NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The linear formula of “this compound” is C8H9NO2 . For a more detailed molecular structure, you may refer to the resources provided by chemical databases or suppliers .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
1. Neurokinin-1 Receptor Antagonist Development
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound has been shown to be highly effective in pre-clinical tests relevant to these clinical conditions (Harrison et al., 2001).
2. Influence on Serotonin and Dopamine Release
Studies have shown that analogues of 1,3-Benzodioxol-4-ylmethanamine, such as MDA, significantly affect the release of serotonin and dopamine in the brain. This property makes them of interest in studying neurotransmitter systems and potential therapeutic applications (Johnson et al., 1986).
3. Coordination Polymer Synthesis
Compounds related to 1,3-Benzodioxol-4-ylmethanamine, such as 1,4-bis(imidazole-1-ylmethyl)benzene, have been used in the synthesis of coordination polymers. These polymers have potential applications in the development of functional microporous solid materials (Zhao et al., 2002).
4. Potential in Drug Synthesis and Modification
Research has shown that derivatives of 1,3-Benzodioxol-4-ylmethanamine can be modified for various pharmacological effects. These modifications include altering the molecule's structure to explore different behavioral effects, which could be useful in developing new therapeutic drugs (Nichols et al., 1979).
5. Multi-Responsive Luminescent Sensors
Recent studies have developed coordination polymers with 1,3-Benzodioxol-4-ylmethanamine derivatives that can serve as multi-responsive luminescent sensors. These sensors are capable of detecting various substances and changes in pH, demonstrating potential applications in environmental monitoring and diagnostics (Wang et al., 2018).
6. Study of Secondary Metabolites in Plants
1,3-Benzodioxol-4-ylmethanamine and its derivatives have been studied as secondary metabolites in plants. These studies are essential for understanding plant resistance to pests and diseases, which can have significant implications in agriculture and horticulture (Niemeyer, 1988).
7. Antiviral Compound Synthesis
Compounds related to 1,3-Benzodioxol-4-ylmethanamine have shown potential in synthesizing new antiviral agents. Research has focused on creating derivatives that exhibit significant activity against specific viruses, highlighting their potential in pharmaceutical applications (Flefel et al., 2014).
8. Novel Therapeutic Class Discovery
Derivatives of 1,3-Benzodioxol-4-ylmethanamine, like 1-(1,3-benzodioxol-5-yl)-2-butanamine, have been suggested as prototypes for a new pharmacological class called "entactogens." These compounds may facilitate psychotherapy and could open up new avenues in mental health treatment (Nichols et al., 1986).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
properties
IUPAC Name |
1,3-benzodioxol-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKZPCXUHOKLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)
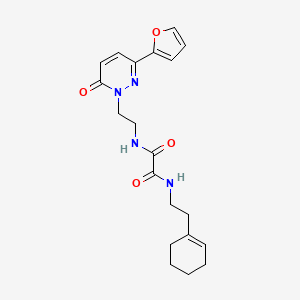
![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)
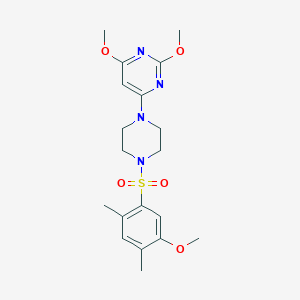
![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)
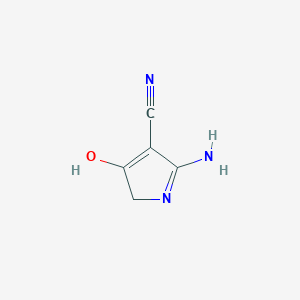

![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)
